molecular formula C7H3ClN2O6 B1586588 2-Chloro-4,6-dinitrobenzoic acid CAS No. 95192-61-3

2-Chloro-4,6-dinitrobenzoic acid

Cat. No. B1586588
CAS RN: 95192-61-3
M. Wt: 246.56 g/mol
InChI Key: QBIQLTOUDBEJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has a molecular weight of 246.56 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dinitrobenzoic acid consists of a benzene ring substituted with a chlorine atom and two nitro groups, along with a carboxylic acid group .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 2-Aryl-4,6-dinitrobenzo[b]thiophenes : 2-Chloro-4,6-dinitrobenzoic acid derivatives are used in the synthesis of previously unknown 2-aryl-4,6-dinitrobenzo[b]thiophenes and their 3-chloro derivatives. These are synthesized through a method involving the replacement of ortho-NO2 in (E)-2,4,6-trinitrostilbenes and further treatments (Sapozhnikov et al., 2004).

Properties and Applications

  • N-Alkoxy-3,5-dinitro-4-aminobenzoic Acid Derivatives : Starting from 4-chloro-3,5-dinitrobenzoic acid, compounds with acid properties, fluorescence, and complexing properties with alkaline cations have been synthesized. These compounds have potential applications in various fields due to their unique properties (Tudose et al., 2010).

Molecular Salts and Co-crystals

  • Solid-State Versatility in Molecular Salts/Cocrystals : 2-Chloro-4-nitrobenzoic acid, a derivative of 2-Chloro-4,6-dinitrobenzoic acid, shows potential in the formation of molecular salts and cocrystals with various compounds. This is significant in crystal engineering and pharmaceutical applications (Oruganti et al., 2017).

Spectroscopic Analysis

  • Spectroscopic Analysis of Derivatives : The spectroscopic properties (FT-Raman, FT-IR, UV, and NMR) of 4-chloro-3,5-dinitrobenzoic acid, a related compound, have been extensively studied. Such analyses are crucial in understanding the molecular structure and properties of these compounds (Karabacak et al., 2012).

Safety And Hazards

The safety data sheet for 2-Chloro-4,6-dinitrobenzoic acid suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2-chloro-4,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIQLTOUDBEJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376605
Record name 2-chloro-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dinitrobenzoic acid

CAS RN

95192-61-3
Record name 2-Chloro-4,6-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95192-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dinitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,6-dinitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,6-dinitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,6-dinitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,6-dinitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.